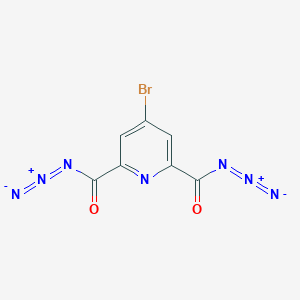
2,6-Pyridinedicarbonyl diazide, 4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarbonyl diazide, 4-bromo- is a chemical compound with the molecular formula C7H2BrN7O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both diazide and bromo functional groups makes it a compound of interest in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 2,6-Pyridinedicarbonyl diazide, 4-bromo- typically involves the reaction of 2,6-Pyridinedicarbonyl dichloride, 4-bromo- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the diazide compound .
Analyse Des Réactions Chimiques
2,6-Pyridinedicarbonyl diazide, 4-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cycloaddition Reactions: The diazide groups can undergo cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Pyridinedicarbonyl diazide, 4-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedicarbonyl diazide, 4-bromo- involves its ability to undergo various chemical transformations. The diazide groups can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be used to modify the compound’s structure and properties, making it useful in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarbonyl diazide, 4-bromo- can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonyl dichloride, 4-bromo-: This compound is a precursor in the synthesis of the diazide derivative and has different reactivity due to the presence of dichloride groups.
4-Bromo-2,6-pyridinedicarboxylic acid: This compound lacks the diazide groups and has different chemical properties and applications.
The uniqueness of 2,6-Pyridinedicarbonyl diazide, 4-bromo- lies in its combination of diazide and bromo functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
329974-10-9 |
|---|---|
Formule moléculaire |
C7H2BrN7O2 |
Poids moléculaire |
296.04 g/mol |
Nom IUPAC |
4-bromopyridine-2,6-dicarbonyl azide |
InChI |
InChI=1S/C7H2BrN7O2/c8-3-1-4(6(16)12-14-9)11-5(2-3)7(17)13-15-10/h1-2H |
Clé InChI |
LSABOQFQZXBSCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


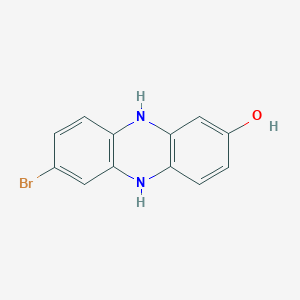
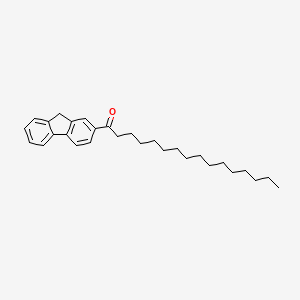

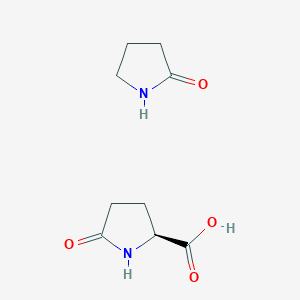
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
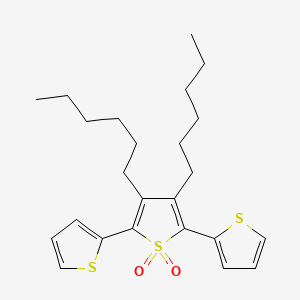
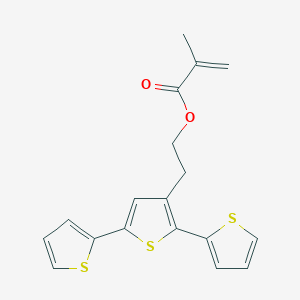
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)

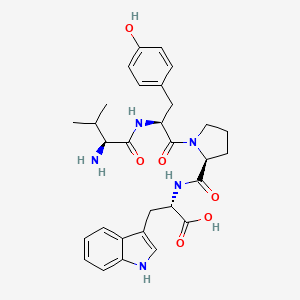
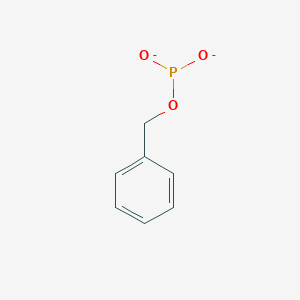
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
